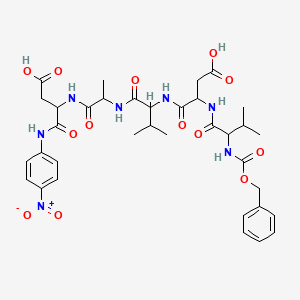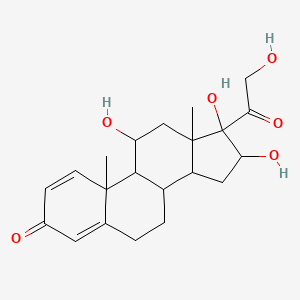
Pyridoxine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridoxine-d3 Hydrochloride is a deuterated form of Pyridoxine Hydrochloride, which is a derivative of vitamin B6. This compound is used in various scientific research applications due to its stability and isotopic labeling, which makes it useful in metabolic studies and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridoxine-d3 Hydrochloride typically involves the deuteration of Pyridoxine Hydrochloride. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst like palladium on carbon (Pd/C) to facilitate the exchange.
Industrial Production Methods
Industrial production of Pyridoxine Hydrochloride, the non-deuterated form, involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds. This method has been adapted for large-scale production, with significant improvements in yield and cost-efficiency over the years . The deuteration step is then applied to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridoxine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to Pyridoxal-d3 Hydrochloride.
Reduction: Conversion to Pyridoxamine-d3 Hydrochloride.
Substitution: Formation of derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Pyridoxal-d3 Hydrochloride.
Reduction: Pyridoxamine-d3 Hydrochloride.
Substitution: Various substituted pyridoxine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridoxine-d3 Hydrochloride is extensively used in scientific research, including:
Chemistry: As a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways.
Biology: In studies of vitamin B6 metabolism and its role in enzymatic reactions.
Medicine: For pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of vitamin B6.
Industry: In the development of nutritional supplements and fortified foods.
Wirkmechanismus
Pyridoxine-d3 Hydrochloride, like its non-deuterated counterpart, is converted in the body to Pyridoxal 5’-phosphate, the active form of vitamin B6. This coenzyme is involved in numerous biochemical reactions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production . The molecular targets include various enzymes that require Pyridoxal 5’-phosphate as a cofactor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridoxine Hydrochloride: The non-deuterated form, widely used in vitamin B6 supplements.
Pyridoxal Hydrochloride: Another form of vitamin B6, used in similar applications.
Pyridoxamine Hydrochloride: Also a form of vitamin B6, with distinct biochemical roles.
Uniqueness
Pyridoxine-d3 Hydrochloride is unique due to its isotopic labeling, which provides advantages in research applications, particularly in tracing and quantifying metabolic processes. This makes it a valuable tool in both basic and applied sciences.
Eigenschaften
IUPAC Name |
4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQODAHGAHPFQ-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
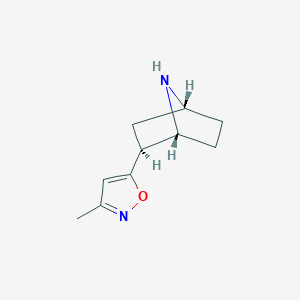



![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)

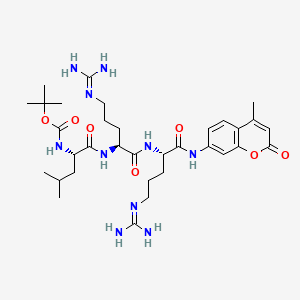
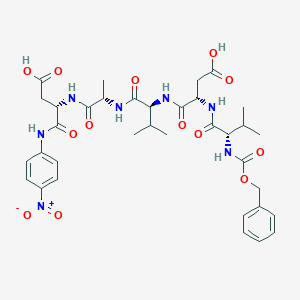
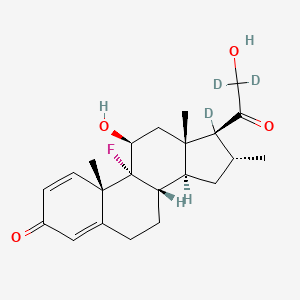
![42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814742.png)


